2-phenoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
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Description
2-phenoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.14707541 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-phenoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits both competitive and non-competitive inhibition, as indicated by kinetic studies .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in cognitive functions . By preventing the breakdown of acetylcholine, the compound enhances the function of this pathway, potentially improving learning and memory .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels, which can enhance cognitive functions . This makes the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound 2-phenoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide has been found to interact with the enzyme acetylcholinesterase . This interaction is of significant interest, as acetylcholinesterase plays a crucial role in the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine .
Cellular Effects
In terms of cellular effects, this compound’s inhibition of acetylcholinesterase can impact various cellular processes. By inhibiting this enzyme, the compound can potentially increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with acetylcholinesterase . This binding inhibits the enzyme’s activity, preventing it from breaking down acetylcholine and thus increasing the neurotransmitter’s availability .
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c24-17(15-27-16-5-2-1-3-6-16)19-9-14-28(25,26)23-12-10-22(11-13-23)18-20-7-4-8-21-18/h1-8H,9-15H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYXAQBWMOUQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.